Palmitelaidic acid
Overview
Description
It is the trans-isomer of palmitoleic acid and is found in various dietary sources, including partially hydrogenated vegetable oils and dairy products from goat and ewe milk . Palmitelaidic acid is a significant component of trans-fatty acids, which have been associated with various health risks.
Mechanism of Action
Target of Action
9-Hexadecenoic acid, also known as palmitoleic acid, is a common constituent of animal fats and plant seed oils . It is also found in a wide range of microorganisms It is known to interact with various metabolic processes, suggesting that its targets may include enzymes and receptors involved in these processes .
Mode of Action
It originates from the desaturation of palmitoyl-CoA, which can be directly derived either from de novo lipogenesis or from the diet through the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . This suggests that 9-Hexadecenoic acid may interact with its targets by modulating their activity or expression, thereby influencing metabolic processes .
Biochemical Pathways
9-Hexadecenoic acid is involved in several biochemical pathways. It has been shown to regulate different metabolic processes such as increasing insulin sensitivity in muscle, cell proliferation, preventing endoplasmic reticulum stress, and lipogenic activity in white adipocytes . These effects suggest that 9-Hexadecenoic acid may influence pathways related to lipid metabolism, insulin signaling, and cell proliferation .
Pharmacokinetics
It is known that circulating palmitoleic acid is proportional to fat mass and total nefa levels , suggesting that its bioavailability may be influenced by factors such as dietary intake and body composition .
Result of Action
The action of 9-Hexadecenoic acid results in several molecular and cellular effects. It has been shown to improve insulin sensitivity, beta cell function, and glucose tolerance in non-diabetic individuals . Additionally, high palmitoleic acid concentrations can prevent the decrease in insulin sensitivity associated with excess palmitate . These results support the role of palmitoleic acid as a beneficial lipokine released by adipose tissue to prevent the negative effects of adiposity and excess NEFA on systemic glucose metabolism .
Action Environment
The action, efficacy, and stability of 9-Hexadecenoic acid can be influenced by various environmental factors. For instance, the concentration of palmitoleic acid in the body can be affected by dietary intake and body composition . Furthermore, the effects of 9-Hexadecenoic acid on insulin sensitivity and glucose tolerance may vary depending on individual metabolic conditions .
Biochemical Analysis
Biochemical Properties
9-Hexadecenoic acid plays a key role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . The nature of these interactions involves the conversion of palmitic acid to 9-Hexadecenoic acid .
Cellular Effects
9-Hexadecenoic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to increase insulin sensitivity in muscle, promote β cell proliferation, prevent endoplasmic reticulum stress, and stimulate lipogenic activity in white adipocytes .
Molecular Mechanism
The molecular mechanism of 9-Hexadecenoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is known to prevent the decrease in insulin sensitivity associated with excess palmitate .
Metabolic Pathways
9-Hexadecenoic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, it is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitelaidic acid can be synthesized through the partial hydrogenation of palmitoleic acid. The process involves the isomerization of the cis-double bond in palmitoleic acid to a trans-double bond, typically using a metal catalyst such as palladium or nickel under controlled hydrogenation conditions .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the hydrogenation of vegetable oils. The process involves the use of high temperatures and pressures in the presence of a metal catalyst to convert unsaturated fatty acids into their trans-isomers .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products, including aldehydes, ketones, and carboxylic acids.
Reduction: The trans-double bond in this compound can be reduced to form saturated fatty acids using hydrogenation reactions.
Substitution: this compound can participate in substitution reactions, where the hydrogen atoms on the carbon chain are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Formation of aldehydes, ketones, and carboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated fatty acids.
Scientific Research Applications
Palmitelaidic acid has been studied for its potential roles in various scientific fields:
Chemistry: Used as a model compound to study the behavior of trans-fatty acids in chemical reactions.
Biology: Investigated for its effects on cellular metabolism and its role in metabolic diseases.
Medicine: Studied for its potential impact on cardiovascular health and its association with metabolic disorders.
Industry: Used in the production of various industrial products, including lubricants and surfactants.
Comparison with Similar Compounds
Palmitelaidic acid is similar to other monounsaturated fatty acids, such as palmitoleic acid, sapienic acid, and hypogeic acid. its trans-configuration distinguishes it from these cis-isomers:
Palmitoleic Acid: The cis-isomer of this compound, commonly found in human adipose tissue.
Sapienic Acid: Another monounsaturated fatty acid with a different positional isomerism.
Hypogeic Acid: Produced from the partial β-oxidation of oleic acid.
This compound’s unique trans-configuration gives it distinct chemical and biological properties, making it a compound of interest in various scientific studies.
Properties
IUPAC Name |
(E)-hexadec-9-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECPZKHBENQXJG-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021603 | |
Record name | (E)-Hexadec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Solid | |
Record name | 9-Hexadecenoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Palmitelaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10030-73-6, 2091-29-4, 373-49-9 | |
Record name | Palmitelaidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10030-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palmitoleic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmitelaidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | palmitoleic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Hexadecenoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Hexadecenoic acid, (9E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-Hexadec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Hexadecenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PALMITELAIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DJ825A3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Palmitelaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-hexadecenoic acid?
A1: 9-Hexadecenoic acid has the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol.
Q2: What analytical techniques are commonly used to identify and quantify 9-hexadecenoic acid?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed for the identification and quantification of 9-hexadecenoic acid, particularly in complex mixtures like biological samples and plant extracts. [, , , , , , , , , , , , , , , ]
Q3: What are the major fatty acids found alongside 9-hexadecenoic acid in various natural sources?
A3: Common co-occurring fatty acids include hexadecanoic acid (palmitic acid), 9-octadecenoic acid (oleic acid), linoleic acid, and eicosapentaenoic acid (EPA), though their relative proportions vary depending on the source. [, , , , , , ]
Q4: What potential anti-inflammatory activity has been attributed to 9-hexadecenoic acid?
A4: Research suggests that 9-hexadecenoic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-8 and IL-6, as well as prostaglandin E2 (PGE2). []
Q5: How does the presence of 9-hexadecenoic acid in trout bone soup contribute to its potential to mask bitterness?
A5: Studies indicate that the high concentration of 9-hexadecenoic acid, along with other fatty acids, in trout bone soup might be responsible for its ability to mask the bitterness of certain foods and Chinese medicines. []
Q6: How does the fatty acid composition of bacteria contribute to their identification, and what is the significance of 9-hexadecenoic acid in this context?
A6: Different bacterial species possess distinct fatty acid profiles. 9-Hexadecenoic acid serves as a marker for Gram-negative bacteria, aiding in their identification and differentiation from other bacterial groups. [, , , ]
Q7: What role does 9-hexadecenoic acid play in the ovipositional behavior of Aedes aegypti mosquitoes?
A7: Research indicates that 9-hexadecenoic acid, present in Aedes aegypti egg extracts, elicits a significant positive ovipositional response in gravid females, influencing their egg-laying site selection. []
Q8: Has 9-hexadecenoic acid been explored for its potential use in heart imaging?
A8: While preliminary animal studies suggested that radioiodinated 16-iodo-9-hexadecenoic acid might show improved myocardial specificity, further research is needed to fully assess its potential as a heart imaging agent. []
Q9: How does the fatty acid composition of overwintering Chilo suppressalis larvae change in response to cold temperatures, and what is the role of 9-hexadecenoic acid?
A9: During the overwintering period, Chilo suppressalis larvae exhibit dynamic changes in fatty acid composition. 9-Hexadecenoic acid levels initially decrease and then increase, suggesting a potential role in their cold resistance mechanisms. []
Q10: How does the presence of 9-hexadecenoic acid in the liverwort fossil provide evidence for a moist paleoenvironment?
A11: The identification of 9-hexadecenoic acid in the liverwort fossil, alongside other organic compounds, supports the existence of a moist environment conducive to the growth of such organisms in the past. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.